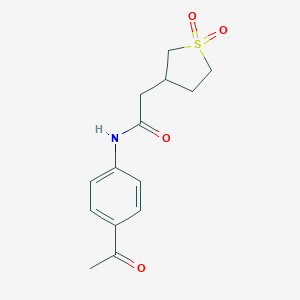
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide, also known as AD4, is a compound that has gained attention in the scientific community due to its potential applications in various fields. AD4 is a thioacetamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
科学的研究の応用
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicine, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to play a role in the development of cancer. By inhibiting the activity of COX-2, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide may help to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to reduce inflammation and pain. It has also been shown to have antitumor activity in a number of different types of cancer. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is its ease of synthesis. N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide can be synthesized using standard techniques and is readily available for use in lab experiments. In addition, N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide has been shown to have a number of potential applications in various fields, making it a versatile compound for research. However, one limitation of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide. One area of interest is the development of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide as a potential therapy for Alzheimer's disease and other neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide and its potential applications in cancer therapy. Finally, there is a need for further studies to explore the potential side effects and toxicity of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide in animal and human models.
合成法
The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 3-mercapto-2-propanoic acid in the presence of a base. The resulting product is then acetylated to form N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide. The synthesis of N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is a straightforward process that can be carried out in a laboratory setting using standard techniques.
特性
製品名 |
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
|---|---|
分子式 |
C14H17NO4S |
分子量 |
295.36 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C14H17NO4S/c1-10(16)12-2-4-13(5-3-12)15-14(17)8-11-6-7-20(18,19)9-11/h2-5,11H,6-9H2,1H3,(H,15,17) |
InChIキー |
GJPGRIIPGJKRPC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2 |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2-methyl-2-propenyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B255977.png)
![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)



![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)


![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)

![N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)